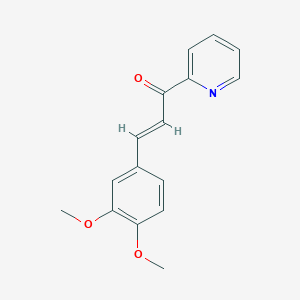
N~1~,N~1~-dimethyl-N~4~-(3-methylphenyl)piperidine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-dimethyl-N~4~-(3-methylphenyl)piperidine-1,4-dicarboxamide is an organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its piperidine ring structure, which is substituted with dimethyl and 3-methylphenyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-dimethyl-N~4~-(3-methylphenyl)piperidine-1,4-dicarboxamide typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the dimethyl and 3-methylphenyl groups. One common method involves the reaction of piperidine-1,4-dicarboxylic acid with N,N-dimethylamine and 3-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N1,N~1~-dimethyl-N~4~-(3-methylphenyl)piperidine-1,4-dicarboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. The compound is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-dimethyl-N~4~-(3-methylphenyl)piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N~1~,N~1~-dimethyl-N~4~-(3-methylphenyl)piperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism by which N1,N~1~-dimethyl-N~4~-(3-methylphenyl)piperidine-1,4-dicarboxamide exerts its effects involves its interaction with molecular targets and pathways. For example, as a corrosion inhibitor, the compound adsorbs onto metal surfaces, forming a protective barrier that prevents corrosion. This adsorption process follows the Freundlich adsorption isotherm model . In biological systems, the compound may interact with cellular components, disrupting essential processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~1~-dimethyl-N~4~-(4-sulfamoylphenyl)piperidine-1,4-dicarboxamide: Known for its use in scientific research and available from various suppliers.
N~1~,N~1~-dimethyl-N~4~-(3-prop-2-ynoxyphenyl)piperidine-1,4-dicarboxamide: Another derivative with distinct properties and applications.
Uniqueness
N~1~,N~1~-dimethyl-N~4~-(3-methylphenyl)piperidine-1,4-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications, such as its role as a corrosion inhibitor and its potential biological activities.
Properties
IUPAC Name |
1-N,1-N-dimethyl-4-N-(3-methylphenyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-5-4-6-14(11-12)17-15(20)13-7-9-19(10-8-13)16(21)18(2)3/h4-6,11,13H,7-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRYHYQKBZKFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,5R,11aS)-3-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5268289.png)
![1-[(2-amino-4-phenyl-5-pyrimidinyl)carbonyl]-4-azepanamine](/img/structure/B5268290.png)
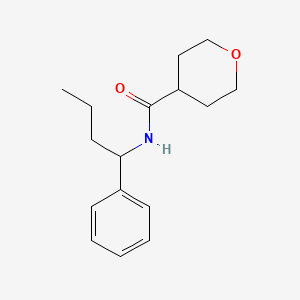
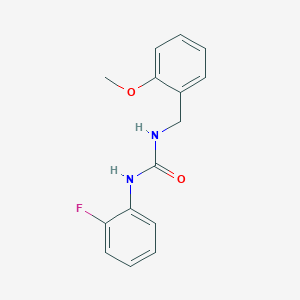
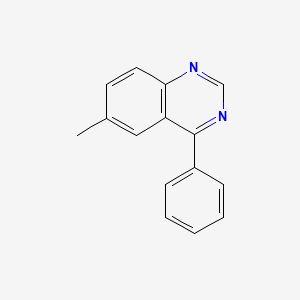
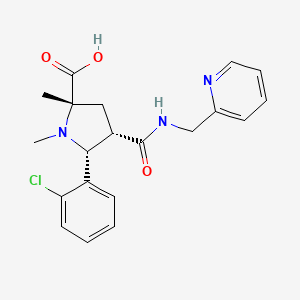
![N-{4-[(2-methylpropyl)sulfamoyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B5268325.png)
![4-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5268329.png)

![4-(3-methyl-5-oxo-4-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B5268345.png)
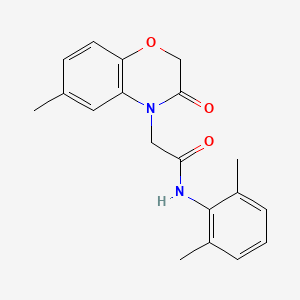
![2-methoxy-1-[4-(4-methoxyphenoxy)butoxy]-4-(1-propen-1-yl)benzene](/img/structure/B5268353.png)
![(5E)-1-benzyl-5-[[4-[2-(2-butan-2-ylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5268358.png)
